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This technical guide provides a comprehensive overview of the key thermodynamic properties
of the geometric isomers of 2-butene, namely cis-2-butene and trans-2-butene. For
comparative purposes, data for the structural isomer, 1-butene, is also included. This document
details the fundamental thermodynamic parameters, explores the basis for their relative
stabilities, and outlines the rigorous experimental and computational methodologies used for
their determination.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of the butene isomers are dictated by fundamental
properties such as the standard enthalpy of formation (AfH°), standard molar entropy (S°), and
the Gibbs free energy of formation (AfG°). These values, determined for the gaseous state at
standard conditions (298.15 K and 1 bar), are crucial for predicting reaction equilibria and
spontaneity.

Below is a summary of these critical thermodynamic parameters.

Table 1: Standard Thermodynamic Properties of Butene Isomers (Gas Phase, 298.15 K)
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Property 1-Butene cis-2-Butene trans-2-Butene  Units
Std. Enthalpy of
] +0.09 + 0.45 -7.32 £ 0.42[1] -11.30 + 0.41[2] kJ/mol
Formation (AfH°®)
Std. Molar
305.79 300.81[3] 296.54 J/mol-K
Entropy (S°)

Std. Gibbs Free
Energy of +71.38 +65.9[4] +62.9[4] kJ/mol
Formation (AfG®)

Heat Capacity

85.94 80.15[3] 87.67[5] J/imol-K
(Cp)

Note: Data is compiled from various sources, including the NIST Chemistry WebBook and
Active Thermochemical Tables. Slight variations may exist between different data versions and
compilations.

Analysis of Thermodynamic Stability

The data presented in Table 1 reveals a clear hierarchy of stability among the butene isomers.
The trans-2-butene isomer is the most thermodynamically stable, followed by cis-2-butene,
with 1-butene being the least stable.

o Enthalpy of Formation (AfH°): A more negative enthalpy of formation indicates greater
energetic stability. trans-2-Butene possesses the most negative AfH° (-11.30 kJ/mol),
making it approximately 4.0 kJ/mol more stable than cis-2-butene (-7.32 kJ/mol).[1][2][6]
This difference is primarily attributed to steric hindrance between the two methyl groups on
the same side of the double bond in the cis isomer, which forces them into close proximity
and creates van der Waals repulsion. The trans configuration allows these bulky groups to
be positioned on opposite sides, minimizing steric strain.

o Gibbs Free Energy of Formation (AfG°): This value, which incorporates both enthalpy and
entropy, is the ultimate determinant of thermodynamic stability under standard conditions.
The trend in AfG® mirrors that of enthalpy, with trans-2-butene having the lowest value
(+62.9 kJd/mol), confirming it as the most stable isomer.[4] The isomerization of cis-2-butene
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to trans-2-butene is therefore a spontaneous process, although it requires a catalyst or
energy input to overcome the activation barrier.

The relative energy levels and the common product formed upon hydrogenation (n-butane)
provide a clear visual representation of these stability differences.

Relative Enthalpy of Butene Isomers

trans-2-Butene

1-Butene cis-2-Butene
(&fH® = +0.09 kd/mol) (AfH° = -7.32 kd/mol)

(AfH° = -11.30 kJ/mol)

1-Butene  cis-2-Butene  trans-2-Butene  n-Butane AH_hydrog = -126.24 kJ/mol AH_hydiog = -118.83 kJ/mol AH_hydrog = -114.85 kJ/mol Standard Enthalpy of Formation (H°)

(AfH® = -126.15 kd/mol)

Click to download full resolution via product page

Caption: Relative enthalpy levels of butene isomers.

Experimental Protocols for Thermodynamic
Characterization

The accurate determination of the thermodynamic data presented above relies on precise
experimental techniques. The primary methods employed are calorimetry and spectroscopy,

often coupled with statistical mechanics.
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The standard enthalpy of formation (AfH®) is often derived from the experimentally measured
enthalpy of combustion (AcH®) using Hess's Law. Oxygen bomb calorimetry is the principal
technique for this measurement.

Methodology:

o Sample Preparation: A precise mass (typically ~1 gram) of the volatile butene isomer is
sealed in a container suitable for volatile liquids, such as a gelatin capsule or a thin-walled
glass ampule, to prevent evaporation before combustion.[7][8] This capsule is then placed in
a crucible inside the high-pressure vessel, or "bomb."

o Assembly: A fusible ignition wire (e.g., nickel-chromium) is connected to two electrodes,
positioned to be in contact with the sample.[7] A small amount of deionized water is added to
the bomb to saturate the internal atmosphere, ensuring that any water formed during
combustion is in the liquid state.

e Pressurization: The sealed bomb is filled with high-purity oxygen to a pressure of
approximately 30 atm.[9]

o Calorimeter Setup: The bomb is submerged in a known, precise mass of water in an
insulated container (the calorimeter bucket). A high-precision thermometer and a stirrer are
placed in the water.[7]

« Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The
sample is then ignited by passing an electric current through the fuse wire. The temperature
of the surrounding water is meticulously recorded at short intervals before, during, and after
combustion until a stable final temperature is reached.

o Calculation: The total heat released is calculated from the observed temperature rise
multiplied by the heat capacity of the calorimeter.[10] The heat capacity is determined
separately by combusting a standard reference material with a known heat of combustion,
such as benzoic acid.[9]

o Corrections: Adjustments are made for the heat of ignition from the fuse wire and for the
formation of nitric and sulfuric acids from any nitrogen or sulfur impurities. The resulting
value is the standard enthalpy of combustion, from which the enthalpy of formation can be
calculated.
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Caption: Experimental workflow for bomb calorimetry.

The relative stabilities of the butene isomers can be determined with high precision by
measuring their heats of hydrogenation (AH_hydrog). Since all three isomers yield the same
product, n-butane, upon hydrogenation, any difference in the heat evolved must correspond to
the initial difference in their enthalpies.[11][12]

Methodology:
o A known amount of the butene isomer is catalytically hydrogenated in a calorimeter.
o Common catalysts include palladium on alumina (Pd/AI203) or platinum oxide.[13]

e The reaction is typically carried out in a solvent at a constant temperature and pressure.
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e The heat evolved during the reaction is measured by the temperature change of the
calorimeter system.

e The isomer that releases the least amount of heat is the most stable. For the 2-butenes,
trans-2-butene has a heat of hydrogenation of approximately 27.6 kcal/mol, while the cis
isomer's is about 28.6 kcal/mol, confirming the greater stability of the trans isomer.[11]

Standard molar entropy (S°) and heat capacity (Cp) are determined by a combination of low-
temperature calorimetry and statistical mechanics calculations based on spectroscopic data.

Methodology:

o Low-Temperature Calorimetry: The heat capacity of the substance is measured as a function
of temperature from near absolute zero up to room temperature. This provides the
experimental basis for the Third Law entropy.

e Spectroscopic Analysis: Infrared (IR) and Raman spectroscopy are used to determine the
fundamental vibrational frequencies of the molecule.

« Statistical Mechanics Calculation: The entropy is calculated as the sum of translational,
rotational, vibrational, and electronic contributions.[14][15]

o Translational and Rotational Entropy: Calculated using the particle-in-a-box and rigid-rotor
approximations, respectively, requiring the molecular mass and moments of inertia
(determined from microwave spectroscopy or computational models).

o Vibrational Entropy: Calculated by treating each of the 3N-6 (for non-linear molecules)
vibrational modes as a quantum harmonic oscillator.[14] The contribution of each mode is
determined from its measured vibrational frequency. Low-frequency vibrations contribute
significantly to the overall entropy.[16]

o Agreement: The calculated statistical entropy is then compared with the experimental
calorimetric entropy. A close agreement validates the spectroscopic assignments and the
molecular structure used in the calculations.[17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3417486#thermodynamic-properties-of-2-butene-
isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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